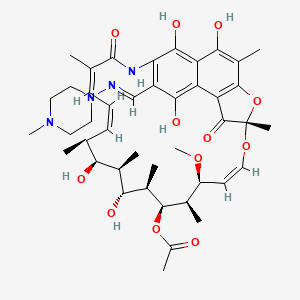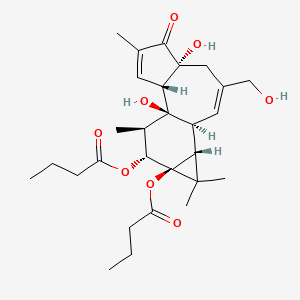![molecular formula C21H23N3O2 B7909988 N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7909988.png)
N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide involves the reaction of 1-hexyl-2-oxoindoline-3-carbaldehyde with benzohydrazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
(3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective cannabinoid receptor agonists.
Biology: The compound is investigated for its effects on cellular processes mediated by cannabinoid receptors.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of neuropathic pain and other conditions involving cannabinoid receptors.
Mechanism of Action
The mechanism of action of (3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide involves its binding to cannabinoid receptors CB2 and CB1. It acts as an agonist at these receptors, with a higher affinity for CB2. This binding leads to the activation of downstream signaling pathways that mediate its effects, such as pain relief in neuropathic conditions .
Comparison with Similar Compounds
Similar Compounds
MDA-19: Another selective agonist for the cannabinoid receptor CB2 with similar properties.
JWH-250: A compound with a phenylacetyl group that also targets cannabinoid receptors.
UR-144: A synthetic cannabinoid with low CB1 binding affinity but high CB2 affinity.
Uniqueness
(3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, making it a valuable compound for research and potential therapeutic applications targeting peripheral cannabinoid receptors without significant central effects .
Properties
IUPAC Name |
N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,23,25)/b22-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQHMZCITJHYOW-QOCHGBHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
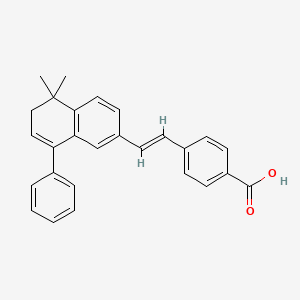
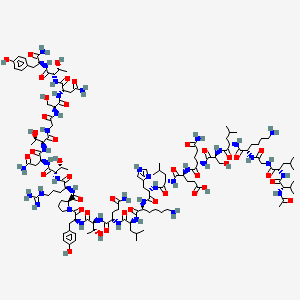
![[Ala17]-MCH](/img/structure/B7909914.png)
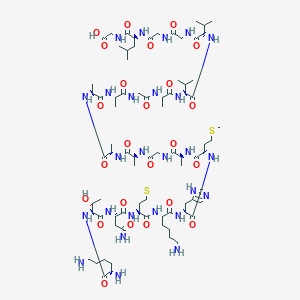
![[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium;chloride](/img/structure/B7909926.png)
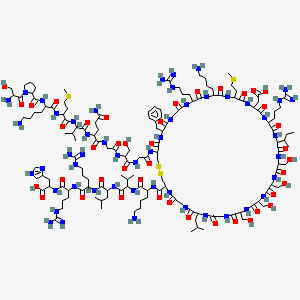

![(1S,3aS,3bS,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B7909938.png)



